4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide
Description
Properties
IUPAC Name |
4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-11-16-17(22(3)27(25,26)21(16)2)12-15(13)20-19(24)10-9-18(23)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWEIDYOAREND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCC(=O)C3=CC=CC=C3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide (CAS Number: 2034243-41-7) is a novel synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound through a comprehensive review of its pharmacological properties, synthesis methods, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2034243-41-7 |
Pharmacological Activity
The biological activity of compounds containing thiadiazole and oxadiazole rings has garnered significant attention due to their potential therapeutic effects. The following sections detail the relevant activities associated with the compound .
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit notable anticancer properties. For instance:
- Mechanism : Thiadiazole derivatives can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
- Case Studies : In vitro studies have shown that certain thiadiazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects:
- Mechanism : Thiadiazole derivatives often disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Research Findings : A study demonstrated that similar compounds showed significant activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Antitubercular Activity
Thiadiazole derivatives have also been investigated for their antitubercular properties:
- Study Results : Compounds structurally related to thiadiazoles have demonstrated efficacy against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.25 µg/mL .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several key interactions that enhance its biological activity:
- Thiadiazole Ring : Contributes to the overall stability and reactivity of the compound.
- Phenyl Group : Enhances lipophilicity, aiding in membrane penetration.
- Dioxido Group : May facilitate binding to biological targets through hydrogen bonding.
Research Findings Summary
A summary of recent research findings related to similar compounds is presented below:
Comparison with Similar Compounds
Table 2: Spectroscopic Data Comparison
- IR Spectroscopy : The target compound’s carbonyl stretch (1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides , but its sulfonyl S=O vibrations (1247–1255 cm⁻¹) differ from C=S bands in triazole-thiones .
- ^1^H-NMR : Methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–8.3 ppm) are consistent with methyl-substituted benzoheterocycles in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the benzo[c][1,2,5]thiadiazole sulfonamide core with a 4-oxo-4-phenylbutanoyl group. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or THF) at 0–25°C .
- Sulfonamide activation : Optimize reaction time and temperature (e.g., reflux in acetonitrile) to avoid side products .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify the presence of aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfonyl oxygens (characteristic deshielding) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or proteases (e.g., IC determination via fluorogenic substrates) due to structural similarity to thiadiazole-based inhibitors .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity?
- Methodological Answer :
- DFT calculations : Model reaction pathways (e.g., amide coupling) to identify energy barriers and transition states .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the sulfonamide and phenyl-oxo motifs .
- Reaction condition optimization : Apply machine learning (e.g., Python-based libraries) to analyze solvent/catalyst effects on yield .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse models) and metabolic degradation (LC-MS/MS) to assess bioavailability .
- Metabolite identification : Use high-resolution LC-MS to detect oxidative or hydrolytic byproducts .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations on the phenyl ring) to correlate in vitro potency with in vivo outcomes .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow reactors : Improve yield and reproducibility by controlling residence time and temperature gradients .
- Byproduct management : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates and optimize quenching steps .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What analytical techniques are critical for studying its chemical stability under physiological conditions?
- Methodological Answer :
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) and analyze via HPLC to identify hydrolysis-sensitive bonds (e.g., amide or sulfonamide groups) .
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidants (HO) to predict shelf-life .
- Solid-state stability : Use DSC (Differential Scanning Calorimetry) to assess crystallinity and polymorph transitions .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) meticulously to address batch-to-batch variability .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational biology, and pharmacology to accelerate translational research .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and data reporting to ensure scientific rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
